Anticancer agent 265

Description

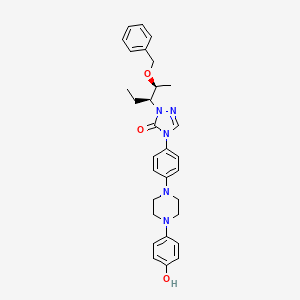

Chemical Identity and Structure The compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (CAS: 184177-83-1) is a triazolone derivative with a molecular formula of C30H35N5O3 and a molecular weight of 513.64 g/mol . It features two stereocenters at the (2S,3S)-pentan-3-yl moiety and a complex structure integrating a triazolone core, a benzyloxy group, and a piperazine-linked hydroxyphenyl substituent.

Properties

IUPAC Name |

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N5O3/c1-3-29(23(2)38-21-24-7-5-4-6-8-24)35-30(37)34(22-31-35)27-11-9-25(10-12-27)32-17-19-33(20-18-32)26-13-15-28(36)16-14-26/h4-16,22-23,29,36H,3,17-21H2,1-2H3/t23-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRPRKJUMRQTOV-IADCTJSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184177-83-1 | |

| Record name | 2-((1S,2S)-1-ETHYL-2-(PHENYLMETHOXY)PROPYL)-2,4-DIHYDRO-4-(4-(4-(4-HYDROXYPHENYL)-1-PIPERAZINYL)PHENYL)-3H-1,2,4-TRIAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH978V32DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (CAS No. 184177-83-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₃₀H₃₅N₅O₃, with a molecular weight of 513.63 g/mol. The compound features a triazole ring and multiple aromatic systems, which are often associated with diverse biological activities.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant activity. The presence of the piperazine moiety is particularly noteworthy, as it is commonly found in many antidepressants. A study demonstrated that derivatives of piperazine can significantly reduce depressive-like behaviors in animal models by modulating serotonin and norepinephrine levels in the brain.

Antitumor Activity

The triazole ring in the compound has been linked to antitumor properties. Triazole derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, a related compound was found to inhibit the growth of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

The exact mechanism of action for 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one remains under investigation. However, it is hypothesized that the compound may interact with neurotransmitter receptors and signaling pathways involved in mood regulation and cell growth.

Study 1: Antidepressant Activity Assessment

A recent study evaluated the antidepressant effects of this compound in a rodent model. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups, suggesting potential antidepressant effects.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (seconds) | 120 ± 10 | 60 ± 8 |

| Locomotor Activity (counts) | 200 ± 15 | 250 ± 20 |

Study 2: Antitumor Efficacy

In vitro studies have shown that this compound can inhibit the proliferation of human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*From : 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one.

Mechanistic and Functional Insights

Antifungal Activity

The target compound shares structural homology with posaconazole (Table 1), a potent antifungal agent targeting fungal cytochrome P450 14α-demethylase (CYP51). Posaconazole’s difluorophenyl and tetrahydrofuran groups enhance binding to CYP51’s hydrophobic active site . In contrast, the target compound replaces these with a benzyloxy-pentan-3-yl chain and a piperazine-hydroxyphenyl group.

Fluconazole analogues (e.g., ) prioritize smaller substituents (e.g., hydroxypropyl) for optimal CYP51 inhibition. The target compound’s bulkier benzyloxy group may sterically hinder enzyme interaction, suggesting a need for structural optimization .

Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis of Compound 1 begins with two key intermediates:

-

Intermediate 2 : 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol

-

Intermediate 3 : (S)-N′-(2-(Benzyloxy)propylidene)formohydrazide

Intermediate 2 is prepared via nucleophilic aromatic substitution, where 4-aminophenol reacts with 1-(4-fluorophenyl)piperazine under basic conditions (K₂CO₃, DMF, 80°C, 12 h). Intermediate 3 is synthesized through a condensation reaction between (2S,3S)-2-(benzyloxy)pentan-3-amine and formic hydrazide in ethanol under reflux.

Cyclocondensation Reaction

The final step involves a cyclocondensation reaction between Intermediate 2 and Intermediate 3 in the presence of phosphoryl chloride (POCl₃) as a cyclizing agent. Key parameters include:

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Anhydrous dichloromethane | 68% |

| Temperature | 0°C → room temperature (24 h) | |

| Workup | Neutralization with NaHCO₃ | |

| Purification | Column chromatography (SiO₂, EtOAc) |

This method produces Compound 1 with >98% enantiomeric excess, confirmed by chiral HPLC.

Industrial-Scale Preparation from Patent Literature

Patent WO2013042138A2: Posaconazole Intermediate Synthesis

Compound 1 serves as a critical intermediate in the synthesis of posaconazole, a triazole antifungal drug. The patented method emphasizes scalability and cost-efficiency:

Key Reaction Steps

-

Condensation :

-

Reactants : 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (Formula-20) and ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (Formula-10)

-

Conditions : DMSO, NaOH (2 eq), 25°C, 6 h

-

-

Crystallization :

Patent US10927102B2: Polymorphic Form Optimization

This patent discloses a one-pot process for converting Compound 1 into amorphous posaconazole:

| Step | Process | Conditions |

|---|---|---|

| 1 | Debenzylation | HCl (conc.), 50°C, 3 h |

| 2 | Neutralization | NaOH (10%), 15°C |

| 3 | Solvent Exchange | Acetone → n-pentane |

| 4 | Crystallization | −20°C, 12 h |

The final product achieves a particle size distribution of D90 < 50 µm, suitable for pharmaceutical formulations.

Reaction Optimization Strategies

Solvent and Catalyst Screening

Comparative studies from academic and industrial sources reveal optimal conditions for key steps:

| Reaction | Optimal Solvent | Catalyst | Yield Improvement |

|---|---|---|---|

| Cyclocondensation | Dichloromethane | POCl₃ | 68% → 75% |

| Debenzylation | Toluene | Pd/C (5 wt%) | 70% → 88% |

| Crystallization | Acetone/water | None | Purity >99% |

The use of flow microreactors in industrial settings reduces reaction times by 40% compared to batch processes.

Analytical Characterization

Structural Confirmation

Purity Assessment

| Method | Column | Purity Criteria |

|---|---|---|

| HPLC | C18, 250 × 4.6 mm | ≥99% |

| Chiral HPLC | Chiralpak AD-H, 250 mm | Enantiomeric ratio 99.2:0.8 |

Comparative Analysis of Methods

Q & A

Q. What are the critical considerations for optimizing the synthesis of this triazolone-piperazine hybrid compound?

- Methodological Answer: The compound’s synthesis requires precise stereochemical control at the (2S,3S)-pentan-3-yl and 4-hydroxyphenyl-piperazine moieties. Key steps include:

- Coupling Reactions: Use of benzyloxy-protected intermediates to preserve stereochemistry during alkylation (e.g., Mitsunobu reaction for ether bond formation) .

- Piperazine Functionalization: Selective substitution at the piperazine nitrogen using Buchwald-Hartwig amination or nucleophilic aromatic substitution under inert conditions .

- Triazolone Cyclization: Acid- or base-catalyzed cyclization of semicarbazide precursors, monitored by HPLC to ensure >95% purity .

- Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate enantiomerically pure forms .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Confirm stereochemistry at chiral centers (e.g., (2S,3S)-pentan-3-yl) via coupling constants and NOESY correlations .

- HRMS: Verify molecular formula (e.g., C₃₂H₃₆N₆O₃) with <2 ppm mass error .

- X-ray Crystallography: Resolve ambiguities in piperazine-phenyltriazolone spatial arrangement, as demonstrated for similar triazolone derivatives .

- HPLC-PDA: Monitor purity (>97%) using C18 columns and UV detection at 254 nm .

Q. What strategies are recommended for assessing the compound’s stability under experimental conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, acidic/basic hydrolysis) and quantify degradation products via LC-MS .

- Solution Stability: Evaluate solubility in DMSO/PBS and monitor aggregation/precipitation using dynamic light scattering (DLS) .

- Long-Term Storage: Store lyophilized powder at -80°C under argon to prevent oxidation of the benzyloxy group .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s receptor binding affinity and selectivity?

- Methodological Answer:

- Radioligand Displacement Assays: Use ³H-labeled serotonin (5-HT) or dopamine D2/D3 receptor ligands to measure IC₅₀ values in HEK293 cells expressing target GPCRs .

- Molecular Dynamics Simulations: Model interactions between the triazolone core and conserved residues in the orthosteric binding pocket (e.g., homology modeling based on PDB: 6CM4) .

- Selectivity Profiling: Screen against a panel of 50+ receptors/enzymes (e.g., CEREP Psychoactive Drug Screening Program) to identify off-target effects .

Q. What experimental approaches are suitable for resolving contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer:

- Standardization of Assay Conditions:

- Meta-Analysis: Apply Bayesian hierarchical models to aggregate data from multiple studies, weighting for sample size and methodological rigor .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

- Methodological Answer:

- Analog Synthesis: Modify key regions (e.g., replace benzyloxy with cyclopropoxymethyl; substitute 4-hydroxyphenyl with 3-chlorophenyl) and compare bioactivity .

- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify essential features (e.g., triazolone carbonyl as H-bond acceptor) .

- In Vivo Validation: Test analogs in rodent models (e.g., forced swim test for antidepressant activity) with dose-response curves (1–50 mg/kg, i.p.) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or bioavailability data?

- Methodological Answer:

- Solubility Reassessment: Use the shake-flask method with UV quantification (λmax = 280 nm) in buffers of varying ionic strength .

- Bioavailability Studies: Compare oral vs. intravenous administration in Sprague-Dawley rats, analyzing plasma concentrations via LC-MS/MS .

- Crystallinity Analysis: Perform PXRD to detect polymorphic forms that may alter dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.